molecular formula C8H12N2O4S3 B12322605 4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Cat. No.: B12322605
M. Wt: 296.4 g/mol
InChI Key: HVURBRAECUMAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Deethyl Dorzolamide is a metabolite of dorzolamide, a carbonic anhydrase inhibitor commonly used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating intraocular pressure .

Preparation Methods

The synthesis of N-Deethyl Dorzolamide involves several steps. One common method includes the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracids, tert-butyl hydroperoxide, or hydrogen peroxide . The process also involves the separation of cis- and trans-isomers of dorzolamide using carboxylic acids . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Properties

IUPAC Name

4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURBRAECUMAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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